Etripamil - 1593673-23-4

Etripamil

Catalog Number: EVT-267945
CAS Number: 1593673-23-4
Molecular Formula: C27H36N2O4
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etripamil has been used in trials studying the treatment of Paroxysmal Supraventricular Tachycardia (PSVT).
Overview

Etripamil is a novel compound classified as a short-acting calcium channel blocker, primarily utilized in the treatment of paroxysmal supraventricular tachycardia (PSVT). It is notable for its unique intranasal delivery formulation, which allows for rapid onset of action, making it a promising candidate for self-administration in acute situations. Etripamil's chemical structure is defined by the molecular formula C27H36N2O4C_{27}H_{36}N_{2}O_{4} and a molecular weight of approximately 452.6 g/mol, with the CAS registry number 1593673-23-4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Etripamil employs a convergent synthesis approach, which involves the preparation of two key intermediates that are subsequently coupled through reductive amination. This method is advantageous as it avoids toxic reagents like potassium cyanide and dimethyl sulfate, enhancing safety and scalability for industrial production.

  1. Synthesis of Compound 1: This step utilizes trimethyl phosphonoacetate and tert-butoxide in tetrahydrofuran, followed by catalytic hydrogenation using palladium on barium sulfate.
  2. Synthesis of Compound 2b: This involves reacting 2-bromopropane with methyl acrylate in the presence of sodium hydroxide and tetrabutylammonium bromide.
  3. Coupling and Reductive Amination: The two intermediates are coupled to form Etripamil through a reductive amination process.
Molecular Structure Analysis

Etripamil's molecular structure consists of a complex arrangement that includes an aromatic ring and various functional groups characteristic of calcium channel blockers. The structural analysis reveals:

  • Molecular Formula: C27H36N2O4C_{27}H_{36}N_{2}O_{4}
  • Molecular Weight: 452.6 g/mol
  • Structural Features: The compound features multiple chiral centers, contributing to its pharmacological properties.

The detailed structural data can be sourced from chemical databases such as PubChem, which provides comprehensive information on its molecular characteristics.

Chemical Reactions Analysis

Etripamil is involved in several types of chemical reactions, including:

  • Oxidation: Under specific conditions, Etripamil can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can undergo reduction through catalytic hydrogenation, typically using palladium or platinum catalysts.
  • Substitution Reactions: The compound can also participate in substitution reactions, particularly at the aromatic ring, utilizing reagents such as halogens and nucleophiles.

Major Products

The outcomes of these reactions depend on the specific conditions applied. For example:

  • Oxidation may yield oxidized derivatives.
  • Reduction generally results in fully reduced forms of Etripamil.
Mechanism of Action

Etripamil functions primarily as a non-dihydropyridine L-type calcium channel blocker. Its mechanism involves inhibiting the influx of calcium ions through L-type calcium channels located predominantly in cardiac tissues and blood vessels. This inhibition leads to:

  • A decrease in heart rate and myocardial contractility.
  • Enhanced atrioventricular refractory periods.
  • Slowed conduction through the cardiac nodes.

These effects contribute to the restoration of normal heart rhythm, particularly beneficial in treating arrhythmias such as PSVT .

Physical and Chemical Properties Analysis

Physical Properties

Etripamil is characterized by:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility data indicates that it can be dissolved in various solvents, which is significant for its formulation into nasal sprays.

Chemical Properties

The chemical stability and reactivity profile indicate that Etripamil can undergo various transformations under different conditions, making it versatile for pharmaceutical applications.

  • Stability: Generally stable under standard conditions but sensitive to extreme pH levels or temperatures.

Relevant analyses include stability studies and solubility tests that are essential for determining its suitability for clinical use .

Applications

Etripamil has several scientific applications:

  1. Clinical Research: It has been extensively studied for its efficacy in terminating PSVT episodes. Recent systematic reviews indicate that Etripamil nasal spray effectively converts PSVT within minutes after administration .
  2. Pharmacological Studies: As a model compound, Etripamil aids in understanding calcium channel blockers' synthesis and reactivity.
  3. Potential Therapeutic Uses: Beyond PSVT, its unique delivery method is being explored for other cardiovascular conditions and possibly other therapeutic areas due to its rapid action profile .
Introduction to Etripamil

Chemical Characterization and Structural Classification

Etripamil (chemical name: MSP-2017; CAS: 1593673-23-4) is a short-acting, nondihydropyridine L-type calcium channel blocker with the molecular formula C₂₇H₃₆N₂O₄ and a molecular weight of 452.59 g/mol [6]. Its structure features a stereospecific tertiary amine group, a cyanomethyl substituent, and dual methoxy groups on the phenyl ring system, which collectively enable rapid membrane permeation and target binding [1] [6]. The compound exists as a brown to wine-red oil at room temperature, formulated as a nasal spray to bypass first-pass metabolism [6].

Mechanistically, etripamil inhibits voltage-gated L-type calcium channels in cardiac sinoatrial and atrioventricular (AV) nodes, reducing calcium influx during phase 0 of the action potential. This prolongs AV nodal refractory periods and slows conduction velocity, thereby interrupting reentrant tachycardias [1] [3]. Pharmacodynamic studies confirm dose-dependent PR interval prolongation (>10% from baseline) within 4–7 minutes at doses ≥60 mg, with effects sustained for ~45 minutes [1].

Table 1: Key Physicochemical and Pharmacological Properties of Etripamil

PropertyValue/Characteristic
Molecular FormulaC₂₇H₃₆N₂O₄
CAS Number1593673-23-4
Mechanism of ActionL-type calcium channel antagonist
Plasma Peak Time5–8.5 minutes (intranasal)
Half-Life1.5–3 hours (dose-dependent)
Primary Metabolic PathwayHydrolysis to inactive metabolite
SolubilityEthanol: 120 mg/mL

Historical Development and Rational Drug Design

Etripamil exemplifies structure-based rational drug design aimed at overcoming limitations of existing calcium channel blockers. Traditional agents like verapamil require intravenous administration and medical supervision due to risks of hypotension and bradycardia. Etripamil was engineered as a nasal spray with:

  • Rapid absorption kinetics: Optimized lipophilicity enables mucosal absorption achieving peak plasma concentrations in 5–8.5 minutes, crucial for acute arrhythmia termination [1].
  • Controlled half-life: Mean terminal half-life of 1.5–3 hours balances efficacy duration with minimized prolonged effects [1].
  • Metabolic stability: Rapid hydrolysis to an inactive metabolite prevents cumulative toxicity [1] [6].

Phase 1 trials (NODE-102, MSP-2017-1096) established dose-response relationships, showing ≥60 mg doses produced clinically significant PR interval prolongation [1]. The phase 3 RAPID trial (NCT03464019) validated the rational design: etripamil achieved 64.3% PSVT conversion within 30 minutes versus 31.2% for placebo, with median time to conversion of 17.2 minutes [3]. This repeat-dose protocol leveraged pharmacokinetic insights to maintain therapeutic levels without additional safety concerns.

Table 2: Key Clinical Trial Outcomes Demonstrating Etripamil’s Rational Design

Trial (Phase)DesignKey Efficacy Finding
RAPID (3)Randomized, placebo-controlled64.3% conversion of PSVT within 30 min (placebo: 31.2%)
NODE-301 (3)Multicenter, crossoverThreefold faster conversion vs. placebo
ReVeRA (2)Double-blind, ED setting29.91 bpm ventricular rate reduction in AFib-RVR

Epidemiological Context of Target Indications (PSVT, AFib-RVR)

Paroxysmal Supraventricular Tachycardia (PSVT) affects ~2 million Americans, with 200,000–300,000 new diagnoses annually [3] [10]. Episodes involve sudden heart rates >150 bpm, causing palpitations, dyspnea, and syncope. AV-nodal reentrant tachycardia (AVNRT) constitutes 60% of cases, making AV node modulation a therapeutic target [3]. Economic burden is substantial: 50,000 emergency department (ED) visits/year result in 25% hospitalization rates [3].

Atrial Fibrillation with Rapid Ventricular Rate (AFib-RVR) complicates ~40% of the 5 million U.S. AFib cases, projected to reach 12 million by 2030 [2] [5] [10]. Episodes involve ventricular rates >110 bpm, triggering debilitating symptoms and ED visits (∼800,000/year) [2] [5]. Market research indicates 30–40% of AFib patients experience ≥1 symptomatic RVR episode annually, creating a potential treatment population of 3–4 million by 2030 [2] [5].

Interactive Table 3: Epidemiological and Healthcare Burden of Target Arrhythmias

ParameterPSVTAFib-RVR
U.S. Prevalence2 million2 million (subset of 5M AFib)
Annual ED Visits50,000∼800,000
Hospitalization Rate25% of ED visitsNot reported
Projected 2030 PrevalenceStable12 million (total AFib)
Target Patient SegmentAll symptomatic episodes30–40% of AFib patients

Unmet Clinical Needs in Arrhythmia Management

Current arrhythmia management faces three critical gaps that etripamil addresses:

  • Lack of self-administered acute therapies: First-line IV calcium channel blockers (verapamil, diltiazem) require cardiac monitoring and clinical supervision, delaying treatment by hours [3]. Oral "pill-in-pocket" approaches exhibit variable bioavailability and delayed onset (30–120 minutes), failing to terminate acute episodes rapidly [3] [10].
  • Healthcare system burden: PSVT causes 50,000 ED visits/year, while AFib-RVR drives ∼800,000 ED visits, incurring costs >$1 billion annually [2] [3].
  • Patient quality of life impacts: Surveys show PSVT patients reduce daily activities due to attack unpredictability. In AFib-RVR, 67% of etripamil-treated patients reported superior symptom relief versus placebo (p<0.0001) in phase 2 trials [2] [10].

Etripamil’s intranasal self-administration enables at-home use within minutes of symptom onset. Phase 3 data confirm 96% of PSVT patients achieved ≥10% ventricular rate reduction within 60 minutes, potentially reducing ED visits [3]. For AFib-RVR, the ReVeRA trial demonstrated sustained ventricular rate reductions (−27.4 bpm at 22 minutes; −16.2 bpm at 60 minutes) [10], offering first on-demand rate control outside hospitals.

Properties

CAS Number

1593673-23-4

Product Name

Etripamil

IUPAC Name

methyl 3-[2-[[(4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-methylamino]ethyl]benzoate

Molecular Formula

C27H36N2O4

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C27H36N2O4/c1-20(2)27(19-28,23-11-12-24(31-4)25(18-23)32-5)14-8-15-29(3)16-13-21-9-7-10-22(17-21)26(30)33-6/h7,9-12,17-18,20H,8,13-16H2,1-6H3/t27-/m0/s1

InChI Key

VAZNEHLGJGSQEL-MHZLTWQESA-N

SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

(-)-MSP-2017; MSP-2017; MSP 2017; MSP2017; MSP-2017A; MSP-2017B; Etripamil

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC(C)[C@](CCCN(C)CCC1=CC(=CC=C1)C(=O)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.